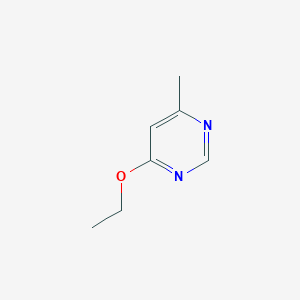
1,3-Divinyl-1,3-diphényl-1,3-diméthyldisilazane
Vue d'ensemble
Description
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is an organosilicon compound with the molecular formula C18H23NSi2. It is a liquid at room temperature and is known for its unique chemical properties, making it a valuable intermediate in various chemical processes . This compound is also referred to as bis(vinylphenylmethylsilyl)amine and is part of the organosilane chemical family .
Applications De Recherche Scientifique
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives .
Mécanisme D'action
Target of Action
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is primarily used as a chemical intermediate
Mode of Action
It’s known that this compound can react with moisture in living tissue to generate ammonia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane. For instance, this compound reacts with moisture, which can be influenced by the humidity in the environment .
Analyse Biochimique
Biochemical Properties
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with moisture in living tissue to generate ammonia, which can influence biochemical pathways . The compound’s interaction with enzymes and proteins can lead to changes in their activity, potentially affecting metabolic processes. For example, it may inhibit or activate specific enzymes, thereby altering the rate of biochemical reactions.
Cellular Effects
The effects of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate ammonia upon reaction with moisture can lead to changes in the cellular environment, potentially impacting cell viability and function . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes and proteins can result in changes in their conformation and activity, thereby influencing biochemical pathways . Additionally, the generation of ammonia can lead to changes in gene expression, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular metabolism . Toxic or adverse effects may be observed at high doses, including skin and eye irritation, respiratory irritation, and potential toxicity due to ammonia generation .
Metabolic Pathways
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering metabolic flux and metabolite levels . The compound’s ability to generate ammonia can influence nitrogen metabolism, leading to changes in the levels of nitrogen-containing metabolites.
Transport and Distribution
Within cells and tissues, 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within tissues can influence its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane can be synthesized through the reaction of vinylphenylmethylsilane with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of 1,3-divinyl-1,3-diphenyl-1,3-dimethyldisilazane involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silanes depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Similar in structure but contains an oxygen atom in place of the nitrogen atom.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Contains additional methyl groups and lacks the phenyl groups .
Uniqueness
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisilazane is unique due to its combination of vinyl, phenyl, and methyl groups, which provide it with distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
IUPAC Name |
[ethenyl-[(ethenyl-methyl-phenylsilyl)amino]-methylsilyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16,19H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHBNLRANFWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)N[Si](C)(C=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551784 | |
| Record name | 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-10-0 | |
| Record name | 1-Ethenyl-N-[ethenyl(methyl)phenylsilyl]-1-methyl-1-phenylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


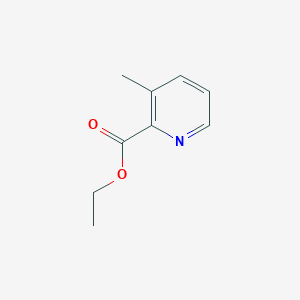


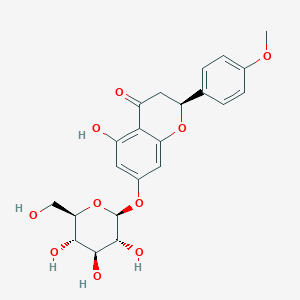
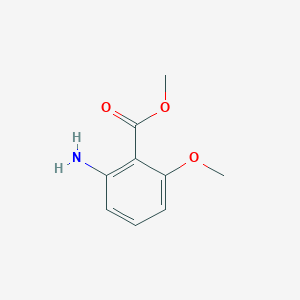

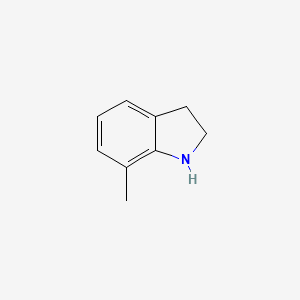
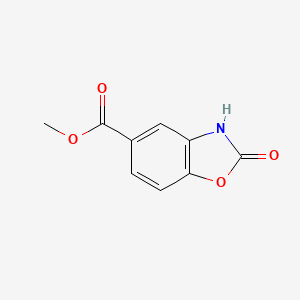
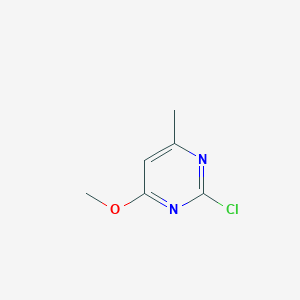
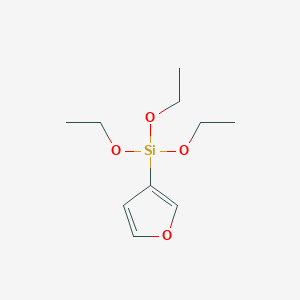
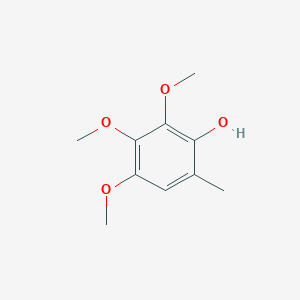
![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)
